3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Description
3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a pyrazole moiety
Properties
IUPAC Name |
3-morpholin-4-yl-1-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c27-22(9-10-24-11-13-30-14-12-24)25-21(18-7-4-8-19(15-18)26(28)29)16-20(23-25)17-5-2-1-3-6-17/h1-8,15,21H,9-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMWNAIOQDKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with morpholine and a suitable alkylating agent to introduce the morpholino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholino derivatives.
Scientific Research Applications
Synthesis Pathway
The synthesis of 3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves several steps:
- Formation of Pyrazoline: The initial step involves the reaction of an α,β-unsaturated ketone with hydrazine hydrate and formic acid to form the pyrazoline structure.
- Molecular Modifications: Subsequent reactions introduce the morpholino group and nitrophenyl substituents, requiring careful control of reaction conditions such as temperature and pH to optimize yield and purity.
- Characterization Techniques: Characterization is performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure.
Biological Activities
Research indicates that derivatives of pyrazolines exhibit significant biological activities, including:
- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, making it a candidate for treating various inflammatory conditions.
- Analgesic Effects: Its potential pain-relieving properties could be beneficial in pain management therapies.
- Antimicrobial Activity: Preliminary studies suggest that this compound might possess antimicrobial properties, which could be explored for developing new antibiotics or antifungal agents.
Potential Applications in Medicine
Given its diverse biological activities, 3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has several potential applications in medicine:
Pharmaceutical Development
The unique combination of functional groups enhances solubility and bioavailability compared to similar compounds lacking such features. This makes it a promising candidate for further development into therapeutic agents.
Anticoagulant Research
Similar compounds have been implicated in anticoagulant research. For instance, derivatives related to this compound may serve as intermediates in synthesizing anticoagulants like apixaban, which is used to prevent thromboembolic events.
Case Studies and Research Findings
Several studies have explored the biological activities and synthesis of pyrazoline derivatives:
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Anti-inflammatory Activity Study:
- A study demonstrated that pyrazoline derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
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Analgesic Efficacy Research:
- Research indicated that certain pyrazoline derivatives showed comparable analgesic effects to standard analgesics in animal models, supporting their use in pain management.
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Antimicrobial Studies:
- Investigations into the antimicrobial properties revealed that some pyrazoline derivatives effectively inhibited bacterial growth, indicating their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholino group can enhance solubility and bioavailability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-morpholino-1-(3-nitrophenyl)propan-1-one
- 3-morpholino-1-(4-nitrophenyl)propan-1-one
- 3-morpholino-1-(2-nitrophenyl)propan-1-one
Uniqueness
3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the presence of both the pyrazole and morpholino groups, which confer distinct chemical and biological properties
Biological Activity
3-Morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C20H25N3O3
- Molecular Weight : 355.43 g/mol
- CAS Number : [not provided in the search results]
Biological Activity Overview
The biological activity of this compound primarily stems from its pyrazole moiety, which has been associated with a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties. For instance, compounds similar to 3-morpholino derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
2. Antioxidant and Anti-inflammatory Properties
Molecular docking studies indicated that this compound exhibits strong antioxidant and anti-inflammatory properties. The presence of nitro groups enhances its electrophilic nature, making it a candidate for targeting inflammatory pathways . The antioxidant capacity is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
3. Anticancer Potential
The pyrazole scaffold has been extensively studied for its anticancer activity. Compounds containing this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and promote programmed cell death through intrinsic pathways .
The biological effects of 3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to reduced inflammation or tumor growth.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help mitigate oxidative damage in cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
